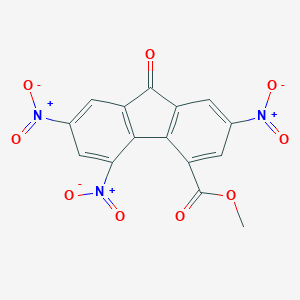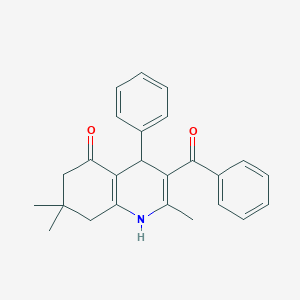
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester, also known as TNF, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. TNF is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester acts as an oxidizing agent by accepting electrons from other molecules, resulting in the formation of nitro groups. The mechanism of action of this compound involves the transfer of an oxygen atom from the nitro group to the substrate, resulting in the formation of a nitroso intermediate. This intermediate then undergoes further oxidation to form the final product.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is its ability to introduce a nitro group into various organic compounds, making it a useful reagent in organic synthesis. Additionally, its fluorescent properties make it a useful tool in biological research. However, this compound is highly reactive and can be dangerous if not handled properly. It is also sensitive to moisture and must be stored in a dry environment.
Direcciones Futuras
There are several future directions for 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester research. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, this compound's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. Further research is needed to determine its efficacy and safety in this context. Finally, this compound's fluorescent properties make it a promising tool for the detection of biomolecules in biological samples, and further research in this area could lead to new diagnostic tools.
Métodos De Síntesis
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is synthesized by the nitration of 9-oxo-9H-fluorene-4-carboxylic acid methyl ester using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester has been extensively used in scientific research due to its ability to act as a powerful oxidizing agent. It is commonly used as a reagent in organic synthesis to introduce a nitro group into various organic compounds. Additionally, this compound has been used as a fluorescent probe to detect the presence of amino acids, proteins, and nucleic acids in biological samples.
Propiedades
IUPAC Name |
methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O9/c1-27-15(20)10-4-6(16(21)22)2-8-12(10)13-9(14(8)19)3-7(17(23)24)5-11(13)18(25)26/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZYMPBFFNFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399733 |
Source


|
| Record name | AK-249/36497001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24867-50-3 |
Source


|
| Record name | AK-249/36497001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(10-methyl-10H-phenothiazin-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B343973.png)
![3-acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343974.png)
![4-(3-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343975.png)
![4-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343976.png)
![4-{4-nitrophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbothioamide](/img/structure/B343977.png)
![3-acetyl-4-{4-nitrophenyl}-1,2-dimethyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343978.png)
![4-(4-methoxyphenyl)-1,2-dimethyl-5-oxo-4H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343980.png)
![4-(4-chlorophenyl)-2-methyl-3-(phenylsulfonyl)-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343983.png)
![3-acetyl-4-(4-bromophenyl)-2-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343984.png)
![2-Cyanoethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro[1]benzothieno[3,2-b]pyridine-3-carboxylate 5,5-dioxide](/img/structure/B343986.png)
![2-[[3-Cyano-4-(3-pyridyl)-6-phenyl-2-pyridinyl]thio]acetic acid ethyl ester](/img/structure/B343989.png)
